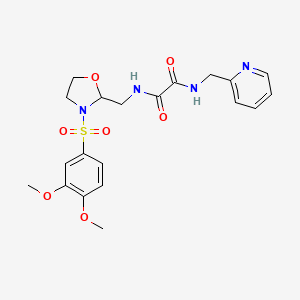

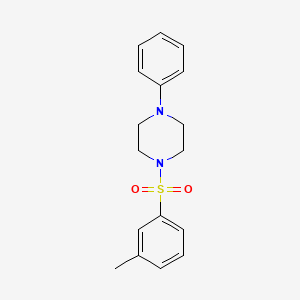

1-(3-甲基苯基)磺酰基-4-苯基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

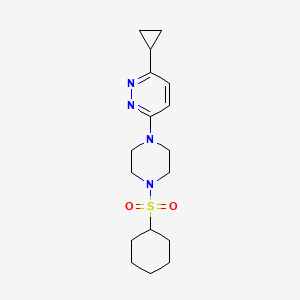

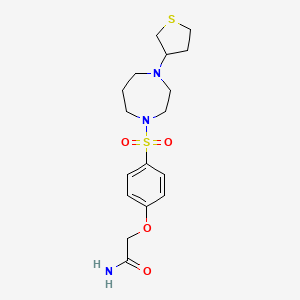

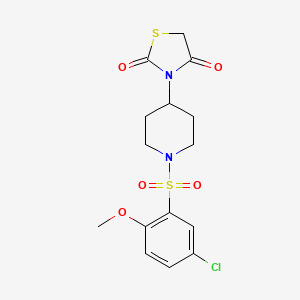

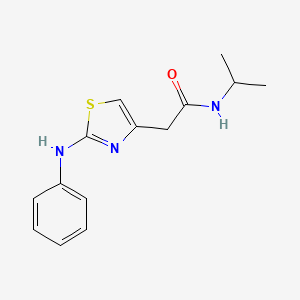

“1-(3-Methylphenyl)sulfonyl-4-phenylpiperazine” is a chemical compound with the linear formula C17H20N2O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(3-Methylphenyl)sulfonyl-4-phenylpiperazine”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-(3-Methylphenyl)sulfonyl-4-phenylpiperazine” is represented by the linear formula C17H20N2O2S . The CAS Number is 4004-96-0 .Physical And Chemical Properties Analysis

The molecular weight of “1-(3-Methylphenyl)sulfonyl-4-phenylpiperazine” is 316.425 . Unfortunately, other specific physical and chemical properties were not found in the search results.科学研究应用

腺苷受体拮抗作用:Luo 等人(2006 年)合成了磺酰胺,包括 1-芳基磺酰基-4-苯基哌嗪衍生物,作为有效的腺苷 A2B 受体拮抗剂。他们开发了一种新的磺酰胺制备方法,得到的化合物对 A2B 受体具有显着的活性和选择性,优于其他腺苷受体亚型 (Luo 等人,2006 年)。

酶联免疫吸附测定法开发:2009 年,Adrián 等人开发了一种使用针对磺酰胺抗生素同类的抗体的、高灵敏度的酶联免疫吸附测定法 (ELISA)。该方法对各种磺酰胺抗生素具有选择性,可用于兽医和食品安全 (Adrián 等人,2009 年)。

催化降解污染物:Li 等人(2020 年)探索了过氧单硫酸盐在商业 Fe0 激活下催化降解莠去津的过程。他们确定了铁基离子 (Fe(IV)) 和硫酸根自由基参与该过程,有助于理解环境修复中催化降解机制 (Li 等人,2020 年)。

酶抑制和分子对接:Bilginer 等人(2020 年)合成了一系列新型磺酰胺,包括 1-芳基磺酰基-4-苯基哌嗪衍生物,并评估了它们对乙酰胆碱酯酶和人碳酸酐酶的抑制活性。他们还进行了分子对接研究,以了解这些化合物的抑制活性 (Bilginer 等人,2020 年)。

酶抑制研究:Abbasi 等人(2017 年)对一系列 1-芳基磺酰基-4-苯基哌嗪衍生物进行了酶抑制研究。这些分子对 α-葡萄糖苷酶、脂氧合酶和胆碱酯酶等酶表现出中等抑制作用,为其潜在治疗应用提供了见解 (Abbasi 等人,2017 年)。

对毒蕈碱 M2 受体的拮抗作用:Kozlowski 等人(2000 年)发现了一种基于苯基磺酰基苯基哌嗪结构的化合物,作为毒蕈碱 M2 受体的选择性拮抗剂。这一发现对针对特定受体亚型的药物开发具有重要意义 (Kozlowski 等人,2000 年)。

苯基哌嗪的电化学合成:Nematollahi 和 Amani(2011 年)研究了某些化合物在芳基亚磺酸存在下的电化学氧化,从而开发了一种合成苯基哌嗪衍生物的新方法。本研究通过提供无试剂和环境友好的合成方法,为绿色化学做出了贡献 (Nematollahi 和 Amani,2011 年)。

作用机制

未来方向

The future directions for “1-(3-Methylphenyl)sulfonyl-4-phenylpiperazine” and similar compounds could involve further exploration of their potential as permeation enhancers . Additionally, more research could be conducted to better understand their synthesis, chemical reactions, and safety profiles.

属性

IUPAC Name |

1-(3-methylphenyl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-15-6-5-9-17(14-15)22(20,21)19-12-10-18(11-13-19)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVZJWNZUXDPQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylphenyl)sulfonyl-4-phenylpiperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![3-[2-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2933231.png)

![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2933240.png)

![N-(2,3-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2933243.png)

![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2933245.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933246.png)